Dimethyl 4-aminophthalate

Physicochemical properties Isomer differentiation Purification

Dimethyl 4-aminophthalate (CAS 51832-31-6; molecular formula C10H11NO4; molecular weight 209.20 g/mol) is an aromatic amine diester characterized by a primary amine group at the para position relative to one of two vicinal methyl ester substituents on a phthalate backbone. The compound is typically supplied as a pale orange to off-white solid with a predicted density of 1.2±0.1 g/cm³ and a boiling point of 347.8±22.0 °C at 760 mmHg.

Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
CAS No. 51832-31-6
Cat. No. B181580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-aminophthalate
CAS51832-31-6
Molecular FormulaC10H11NO4
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)N)C(=O)OC
InChIInChI=1S/C10H11NO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,11H2,1-2H3
InChIKeyNTBHQNDXAJXRPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 4-Aminophthalate (CAS 51832-31-6): Technical Baseline and Procurement Context


Dimethyl 4-aminophthalate (CAS 51832-31-6; molecular formula C10H11NO4; molecular weight 209.20 g/mol) is an aromatic amine diester characterized by a primary amine group at the para position relative to one of two vicinal methyl ester substituents on a phthalate backbone [1]. The compound is typically supplied as a pale orange to off-white solid with a predicted density of 1.2±0.1 g/cm³ and a boiling point of 347.8±22.0 °C at 760 mmHg [2]. It serves as a stable, isolable alternative to the inherently unstable free acid form, 4-aminophthalic acid, and is used primarily as a bifunctional intermediate in organic synthesis and polymer chemistry [3].

Why Dimethyl 4-Aminophthalate (CAS 51832-31-6) Cannot Be Casually Substituted with In-Class Analogs


Substituting dimethyl 4-aminophthalate with positional isomers or alternative amino-phthalate derivatives is not straightforward due to distinct regiospecific reactivity, divergent physicochemical properties, and differentiated application performance. The para-substituted 4-amino group confers different electronic and steric effects compared to ortho- or meta-substituted analogs (e.g., dimethyl 3-aminophthalate, CAS 34529-06-1), altering nucleophilicity, hydrogen-bonding capability, and subsequent derivatization pathways [1]. Additionally, the diester form addresses the inherent instability of the free 4-aminophthalic acid, which cannot be readily obtained in pure form for direct use [2]. The following quantitative evidence establishes where this specific regioisomer demonstrates measurable differentiation relevant to procurement and experimental design.

Dimethyl 4-Aminophthalate (CAS 51832-31-6): Quantified Differentiation Evidence Guide


Boiling Point Differential: Dimethyl 4-Aminophthalate vs. Dimethyl 3-Aminophthalate

Dimethyl 4-aminophthalate (4-amino isomer, CAS 51832-31-6) exhibits a predicted boiling point of 347.8±22.0 °C at 760 mmHg [1]. In contrast, its positional isomer, dimethyl 3-aminophthalate (3-amino isomer, CAS 34529-06-1), has a reported boiling point of 306 °C . This 41.8 °C difference in boiling point between the two regioisomers is significant for separation and purification considerations.

Physicochemical properties Isomer differentiation Purification

AB-Type Monomer Polymerization: Eliminating Stoichiometric Imbalance in Polyimide Synthesis

Dimethyl 4-aminophthalate functions as an AB-type monomer, containing both an amine group (A) and an esterified carboxylic acid group (B) within the same molecule [1]. In contrast, conventional polyimide synthesis relies on AA-BB type polymerization using separate aromatic diamines (e.g., p-phenylenediamine) and tetracarboxylic dianhydrides (e.g., pyromellitic dianhydride). The AA-BB approach requires precise 1:1 stoichiometric control to achieve high molecular weight; deviation from equimolar ratios results in chain termination and reduced molecular weight [2]. The AB-type monomer architecture of dimethyl 4-aminophthalate intrinsically maintains exact 1:1 stoichiometry regardless of weighing errors or monomer purity variations, thereby reducing batch-to-batch variability in polymerization degree.

Polyimide synthesis AB-type monomer Polymerization control

Synthetic Yield: Catalytic Hydrogenation of Dimethyl 4-Nitrophthalate to Dimethyl 4-Aminophthalate

Dimethyl 4-aminophthalate can be synthesized via catalytic hydrogenation of dimethyl 4-nitrophthalate using 10% Pd/C in ethyl acetate at 50 psi, achieving a yield of 97% (12.77 g from 15.0 g starting material) . In comparison, the earlier reduction method using alcoholic hydrochloric acid and zinc dust, while historically important, is reported to produce the amino ester in "satisfactory yield and purity" but without the quantitative efficiency and operational simplicity of modern catalytic hydrogenation [1].

Synthetic method Yield comparison Process efficiency

Immunoassay Hapten Application: Dimethyl 4-Aminophthalate as a Functional Probe for Phthalate Detection

Dimethyl 4-aminophthalate (also referred to as 4-aminophthalic acid dimethyl ester) is utilized in analytical methods as a hapten that reacts with polyclonal antibodies against 4-aminophthalic acid to form an antigen-antibody complex . This application is specifically enabled by the presence of the primary amine group at the 4-position, which allows conjugation to carrier proteins for antibody generation, coupled with the diester functionality that preserves the phthalate recognition epitope. Non-aminated phthalate diesters (e.g., dimethyl phthalate) lack the amine conjugation handle and cannot be directly used to generate or detect antibodies in this immunoassay format.

Immunoassay Hapten Environmental analysis

Stability Advantage: Dimethyl 4-Aminophthalate as a Stable Surrogate for Unstable 4-Aminophthalic Acid

The free 4-aminophthalic acid is not readily obtained in pure form due to its inherent instability [1]. This instability precludes its use as a reliable starting material for derivatization or polymerization studies. Dimethyl 4-aminophthalate serves as a stable, isolable surrogate that can be stored and handled without the decomposition issues associated with the free acid [2]. For applications requiring the free acid functionality, the ester groups can be hydrolyzed under controlled conditions immediately prior to use.

Stability Storage Derivatization

Application Differentiation: Polymer Synthesis vs. Dye/Fluorophore Synthesis

Dimethyl 4-aminophthalate (CAS 51832-31-6) is documented for applications in polyimide synthesis and as an intermediate for polymers and resins . In contrast, its positional isomer dimethyl 3-aminophthalate (CAS 34529-06-1) is specifically characterized for applications in fluorescent dyes, optical brighteners, and chemiluminescent materials due to its ability to form highly conjugated structures upon modification [1]. This application divergence between the 4-amino and 3-amino isomers reflects distinct electronic properties and regioselective reactivity patterns.

Polymer chemistry Dye synthesis Application selectivity

Dimethyl 4-Aminophthalate (CAS 51832-31-6): Evidence-Based Application Scenarios


AB-Type Monomer for Stoichiometry-Controlled Polyimide Synthesis

Use dimethyl 4-aminophthalate as an AB-type monomer for polyimide synthesis where consistent stoichiometry is critical for reproducible molecular weight and polymer properties. The compound's self-contained 1:1 amine-to-ester functionality eliminates the need for precise external molar ratio control required in conventional AA-BB polyimide syntheses, thereby reducing batch-to-batch variability [1]. This is particularly valuable for research settings where small-scale polymerizations are sensitive to weighing errors, and for industrial applications requiring tight specification control [2].

Stable Diester Surrogate for Unstable 4-Aminophthalic Acid in Derivatization Studies

Procure dimethyl 4-aminophthalate as a stable, shelf-stable alternative to the inherently unstable free 4-aminophthalic acid, which cannot be readily obtained in pure form [1]. The diester can be stored under standard laboratory conditions and hydrolyzed to the free acid immediately prior to use when required for specific derivatization or conjugation reactions. This approach enables experimental workflows that would otherwise be compromised by the decomposition of the free acid starting material [2].

Hapten Conjugation for Phthalate Immunoassay Development

Employ dimethyl 4-aminophthalate as a functional hapten in the development of immunoassays for detecting phthalate esters in environmental samples. The primary amine at the 4-position provides a conjugation site for attachment to carrier proteins, while the diester backbone preserves the phthalate epitope for antibody recognition [1]. This application is not feasible with non-aminated phthalate diesters, which lack the requisite conjugation handle for antibody generation.

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